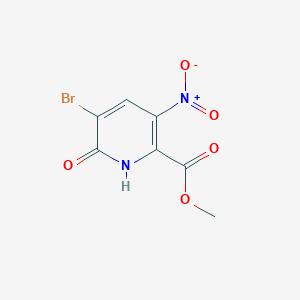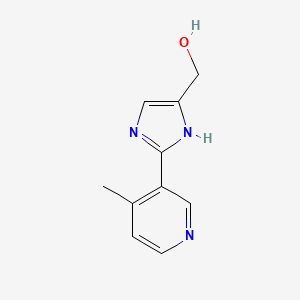![molecular formula C8H4O3S B13698455 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4O3S It is characterized by a benzodioxole ring fused with a thioxo group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane, which results in the formation of the benzodioxole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the thioxo group under basic conditions.
Major Products Formed
Oxidation: 2-Thioxobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2-Thioxobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antiparasitic and cytotoxic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For example, its antiparasitic activity is thought to be due to the inhibition of specific enzymes or disruption of cellular processes in parasites . The compound’s cytotoxic effects may be related to its ability to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: Lacks the thioxo group but shares the benzodioxole and aldehyde functionalities.
2,2-Diphenyl-benzo[d][1,3]dioxole-5-carbaldehyde: Contains additional phenyl groups, which may alter its chemical reactivity and biological activity.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Incorporates a thiazole ring, providing different electronic and steric properties.
Uniqueness
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzodioxole derivatives and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H4O3S |
|---|---|
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H4O3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-4H |
Clé InChI |
ODPJSNSWGNLXLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)OC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)
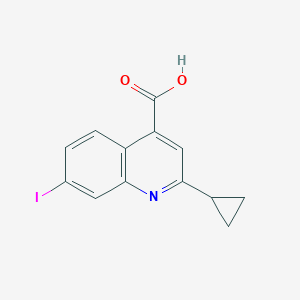

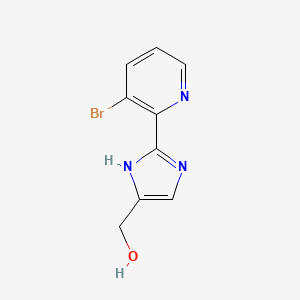
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)

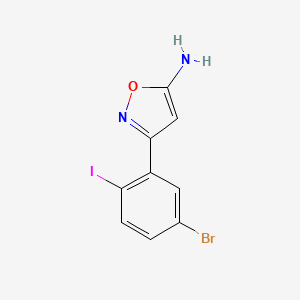
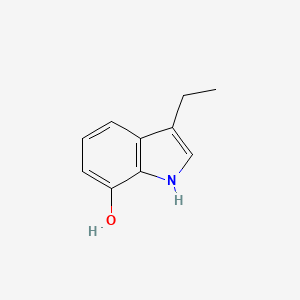
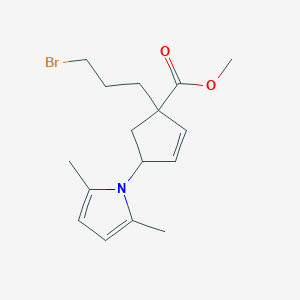
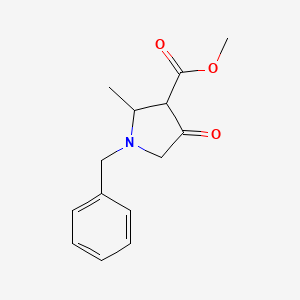
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
